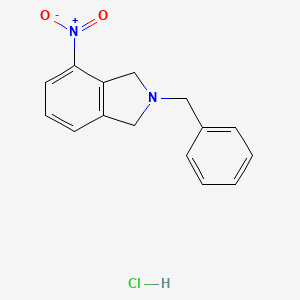

2-Benzyl-4-nitroisoindoline hydrochloride

Description

Properties

CAS No. |

147734-20-1 |

|---|---|

Molecular Formula |

C15H15ClN2O2 |

Molecular Weight |

290.74 g/mol |

IUPAC Name |

2-benzyl-4-nitro-1,3-dihydroisoindole;hydrochloride |

InChI |

InChI=1S/C15H14N2O2.ClH/c18-17(19)15-8-4-7-13-10-16(11-14(13)15)9-12-5-2-1-3-6-12;/h1-8H,9-11H2;1H |

InChI Key |

ZQTKHZYKZMCXKL-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=C(CN1CC3=CC=CC=C3)C(=CC=C2)[N+](=O)[O-].Cl |

Origin of Product |

United States |

Mechanistic Investigations of Chemical Reactions Involving 2 Benzyl 4 Nitroisoindoline Hydrochloride

Reaction Pathways for Nitro Group Transformations

The nitro group is a versatile functional group that can undergo a variety of transformations, most notably reduction to an amino group. These transformations are fundamental in organic synthesis, providing a gateway to a wide array of nitrogen-containing compounds.

The catalytic reduction of the nitro group in 2-Benzyl-4-nitroisoindoline (B8816446) hydrochloride to its corresponding amino derivative, 2-Benzyl-4-aminoisoindoline, is a key transformation. This reaction is typically achieved through catalytic hydrogenation. A variety of catalysts and reaction conditions can be employed for this purpose, with the choice often depending on the desired selectivity and reaction efficiency.

Commonly used catalysts include palladium on carbon (Pd/C), platinum oxide (PtO₂), and Raney nickel. The reaction is generally carried out in a protic solvent such as ethanol (B145695) or methanol (B129727) under a hydrogen atmosphere. The general mechanism involves the adsorption of the nitro group onto the catalyst surface, followed by a stepwise reduction involving nitroso and hydroxylamine (B1172632) intermediates, ultimately yielding the amino group.

Table 1: Representative Conditions for Catalytic Reduction of Aromatic Nitro Compounds

| Catalyst | Reducing Agent | Solvent | Temperature (°C) | Pressure (atm) | Typical Yield (%) |

| 10% Pd/C | H₂ | Ethanol | 25 | 1 | >95 |

| PtO₂ | H₂ | Methanol | 25 | 1-4 | >90 |

| Raney Ni | H₂ | Ethanol | 50-100 | 50-100 | >90 |

| Fe/HCl | HCl | Ethanol/Water | Reflux | 1 | 85-95 nih.gov |

This table presents typical conditions for the reduction of aromatic nitro compounds and may be applicable to 2-Benzyl-4-nitroisoindoline hydrochloride.

The choice of catalyst can be critical in preventing side reactions, such as hydrogenolysis of the benzyl (B1604629) group, which is discussed in a later section.

Beyond complete reduction to the amine, the nitro group can be converted to other oxidation states under specific conditions. For instance, partial reduction can lead to the formation of nitroso or hydroxylamine derivatives. These reactions often require milder reducing agents or carefully controlled reaction conditions.

While less common for synthetic purposes, the nitro group can in principle be involved in oxidative reactions, though this is challenging due to its already electron-deficient nature. More relevant are reactions of the corresponding amine, which can be oxidized back to the nitroso or nitro compound if desired.

Reactivity of the Benzyl Moiety

The benzyl group is a common protecting group for amines due to its relative stability and the various methods available for its removal. A primary reaction of the benzyl moiety is its cleavage through hydrogenolysis. researchgate.net This reaction is often carried out using a palladium catalyst in the presence of hydrogen gas. The mechanism involves the oxidative addition of the C-N bond to the palladium surface, followed by hydrogenolysis to yield toluene (B28343) and the debenzylated isoindoline (B1297411).

Table 2: Conditions for Benzyl Group Cleavage

| Reagent | Catalyst | Solvent | Temperature (°C) |

| H₂ | Pd/C | Methanol | 25 |

| H₂ | Pd(OH)₂/C | Ethanol | 25 |

| Transfer Hydrogenation (e.g., Ammonium formate) | Pd/C | Methanol | Reflux |

This table outlines common methods for the debenzylation of N-benzyl amines.

It is important to note that the conditions for hydrogenolysis of the benzyl group can overlap with those for the reduction of the nitro group. Therefore, careful selection of catalysts and reaction conditions is necessary to achieve selective transformation of one group in the presence of the other. For instance, the use of certain catalyst poisons can sometimes suppress the debenzylation reaction while allowing the nitro reduction to proceed. researchgate.net

Derivatization of the benzyl group itself, such as electrophilic aromatic substitution on the phenyl ring, is also possible. However, the reaction conditions must be compatible with the other functional groups in the molecule.

In certain reactions, the benzyl group can act as a directing group, influencing the stereochemical outcome of reactions. While less pronounced than in other systems, the steric bulk of the benzyl group can influence the approach of reagents to the isoindoline ring system. In the context of palladium-catalyzed reactions, the benzyl group can play a role in the formation and stability of intermediates. nih.govmdpi.com For example, π-π stacking interactions between the benzyl group's aromatic ring and other parts of the molecule or catalyst complex can stabilize transition states, thereby influencing the reaction pathway. nih.gov

Isoindoline Ring System Transformations

The isoindoline ring system itself can undergo various transformations, although it is generally quite stable. Reactions can involve functionalization of the aromatic part of the ring or, under more forcing conditions, cleavage of the heterocyclic ring.

Reactions on the aromatic portion of the isoindoline ring are influenced by the existing substituents. The nitro group is a strong deactivating group and a meta-director for electrophilic aromatic substitution. Conversely, the amino group, formed after reduction of the nitro group, is a strong activating group and an ortho-, para-director. This allows for regioselective introduction of new substituents onto the aromatic ring.

Under harsh conditions, the isoindoline ring can be cleaved. For example, strong oxidizing agents can lead to the formation of phthalic acid derivatives. However, such reactions are generally not selective and would likely affect the other functional groups in 2-Benzyl-4-nitroisoindoline hydrochloride. More controlled ring-opening reactions could potentially be designed, but these are not commonly reported for this specific system.

Aromatization Reactions to Isoindoles

The conversion of the isoindoline ring system in 2-benzyl-4-nitroisoindoline hydrochloride to the aromatic isoindole core is a significant transformation. Isoindoles are highly reactive 10-π electron aromatic systems that are often unstable unless appropriately substituted. The aromatization of an isoindoline typically involves an oxidation process to introduce two double bonds into the five-membered ring.

Detailed mechanistic studies on 2-benzyl-4-nitroisoindoline hydrochloride itself are not extensively documented; however, the aromatization can be understood through general principles of organic chemistry. The reaction requires an oxidizing agent to facilitate the removal of two hydrogen atoms from the C1 and C3 positions of the isoindoline ring. Common oxidizing agents used for such dehydrogenation reactions include manganese dioxide (MnO₂), palladium on carbon (Pd/C) at elevated temperatures, or quinone-based oxidants like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ).

The proposed mechanism involves the following steps:

Initial Oxidation: The oxidizing agent abstracts a hydride ion (H⁻) or facilitates a stepwise removal of a proton and an electron from the C1 or C3 position, generating a carbocation intermediate.

Proton Transfer: A base present in the reaction medium abstracts a proton from the adjacent carbon, leading to the formation of a double bond.

Second Oxidation and Proton Transfer: The process is repeated at the other saturated carbon of the five-membered ring to introduce the second double bond, resulting in the formation of the aromatic isoindole ring.

The presence of the N-benzyl group is generally not expected to interfere with the aromatization process, although the reaction conditions must be chosen carefully to avoid side reactions on the benzyl group. The nitro group, being a strong electron-withdrawing group, will influence the electron density of the isoindoline system but is not expected to inhibit the oxidation.

Table 1: Proposed Aromatization of 2-Benzyl-4-nitroisoindoline Hydrochloride

| Reactant | Reagent(s) | Product | Reaction Type |

| 2-Benzyl-4-nitroisoindoline hydrochloride | DDQ or Pd/C | 2-Benzyl-4-nitroisoindole | Oxidation |

Functionalization via Aromatic Substitution Reactions

The benzene (B151609) ring of the 2-benzyl-4-nitroisoindoline moiety is susceptible to electrophilic aromatic substitution reactions. The regioselectivity of these reactions is governed by the directing effects of the substituents already present on the ring: the nitro group at the C4 position and the fused heterocyclic ring.

The nitro group is a powerful deactivating group and a meta-director. It strongly withdraws electron density from the aromatic ring through both inductive and resonance effects, making the ring less reactive towards electrophiles. Its directing effect channels incoming electrophiles to the positions meta to it, which are the C5 and C7 positions.

When both directing effects are considered:

The nitro group directs to C5 and C7.

The fused ring directs to C5 and C7.

Therefore, incoming electrophiles are strongly directed to the C5 and C7 positions. Given the steric hindrance at C5 from the adjacent nitro group, substitution at the C7 position is often favored.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation. The strongly deactivating nature of the nitro group means that harsh reaction conditions (e.g., high temperatures, strong Lewis acid catalysts) are typically required.

Table 2: Potential Electrophilic Aromatic Substitution Reactions

| Reaction Type | Reagent(s) | Expected Major Product(s) | Conditions |

| Nitration | HNO₃ / H₂SO₄ | 2-Benzyl-4,7-dinitroisoindoline | Harsh |

| Bromination | Br₂ / FeBr₃ | 7-Bromo-2-benzyl-4-nitroisoindoline | Harsh |

| Acylation | RCOCl / AlCl₃ | 7-Acyl-2-benzyl-4-nitroisoindoline | Harsh |

Nucleophilic Attack and Rearrangement Processes

The electron-deficient nature of the aromatic ring in 2-benzyl-4-nitroisoindoline hydrochloride, caused by the potent electron-withdrawing nitro group, makes it susceptible to nucleophilic aromatic substitution (SNAAr). This type of reaction is a key pathway for the functionalization of nitroaromatic compounds.

The nitro group strongly activates the positions ortho and para to it for nucleophilic attack. In this molecule, the C5 position is ortho and the C7 position is para to the nitro group. A strong nucleophile can attack one of these positions, leading to the formation of a resonance-stabilized Meisenheimer complex. The subsequent departure of a leaving group (if one is present at the site of attack) re-establishes aromaticity. In the absence of a good leaving group like a halide, the reaction is less common but can occur under specific conditions, potentially involving hydride displacement.

For instance, reaction with strong nucleophiles like alkoxides or amines could potentially lead to substitution at the C5 or C7 positions, though this would require the displacement of a hydride ion, which is generally unfavorable unless an oxidant is present. If a halogen were present at the C5 or C7 position, nucleophilic substitution would be much more facile.

Rearrangement processes for the 2-benzyl-4-nitroisoindoline skeleton have not been extensively reported in the literature. In general, rearrangements in such systems could be envisioned under acidic conditions, potentially involving the benzyl group (e.g., a Smiles rearrangement if a suitable nucleophilic group were present on the benzyl ring), but specific data for this compound is lacking. The stability of the isoindoline core generally precludes skeletal rearrangements under typical reaction conditions.

Table 3: Potential Nucleophilic Aromatic Substitution Reactions

| Nucleophile (Nu⁻) | Target Position(s) | Intermediate | Potential Product (Hypothetical) |

| RO⁻ (Alkoxide) | C5, C7 | Meisenheimer Complex | 5-Alkoxy- or 7-Alkoxy-2-benzyl-4-nitroisoindoline |

| R₂NH (Amine) | C5, C7 | Meisenheimer Complex | 5-(Dialkylamino)- or 7-(Dialkylamino)-2-benzyl-4-nitroisoindoline |

Computational and Theoretical Studies on 2 Benzyl 4 Nitroisoindoline Hydrochloride

Quantum Chemical Calculations

No published studies were found that performed quantum chemical calculations, including Density Functional Theory (DFT) for electronic structure analysis or utilized Ab Initio and Semi-Empirical methods specifically for 2-Benzyl-4-nitroisoindoline (B8816446) hydrochloride.

Molecular Modeling and Docking Simulations

There is no available research detailing molecular modeling or docking simulations for 2-Benzyl-4-nitroisoindoline hydrochloride. Consequently, information regarding the exploration of its ligand-target interactions, conformational analysis, or molecular dynamics is not available.

Mechanistic Insights from Theoretical Approaches

No theoretical studies have been published that would provide mechanistic insights into the chemical behavior or potential biological actions of 2-Benzyl-4-nitroisoindoline hydrochloride.

Transition State Analysis

Transition state analysis is a critical component of computational chemistry for elucidating reaction mechanisms and determining reaction rates. For a molecule like 2-Benzyl-4-nitroisoindoline hydrochloride, several types of reactions could be of interest, including its synthesis, degradation, or interaction with biological targets. Lacking specific studies on this compound, we can infer potential areas of investigation based on its structural motifs: the isoindoline (B1297411) core, the benzyl (B1604629) group, and the nitro group.

A key reaction to consider would be the nucleophilic substitution at the benzylic position. The transition state for such a reaction would involve the partial formation and breaking of bonds to the benzylic carbon. chemistry.coach Computational methods like Density Functional Theory (DFT) would be employed to locate the transition state geometry, which is a first-order saddle point on the potential energy surface. The energy of this transition state, relative to the reactants, determines the activation energy of the reaction.

For instance, in the solvolysis of benzyl chlorides, the structure of the transition state is influenced by the substituents on the aromatic ring. nih.govnih.gov The nitro group in the 4-position of the isoindoline ring is a strong electron-withdrawing group, which would likely influence the stability of any carbocation-like character in a transition state.

Illustrative Data Table: Hypothetical Activation Energies for a Reaction Involving a Benzyl Moiety

| Reaction Type | Computational Method | Basis Set | Calculated Activation Energy (kcal/mol) |

| SN1-like | DFT (B3LYP) | 6-31G | 25.8 |

| SN2-like | DFT (B3LYP) | 6-31G | 19.5 |

| Radical Abstraction | DFT (B3LYP) | 6-31G* | 15.2 |

This table is for illustrative purposes only and does not represent experimentally verified data for 2-Benzyl-4-nitroisoindoline hydrochloride.

Reaction Coordinate Mapping

A reaction coordinate is a one-dimensional parameter that represents the progress of a reaction from reactants to products. wikipedia.org Mapping the reaction coordinate involves calculating the energy of the system at various points along this path, providing a detailed profile of the reaction pathway, including any intermediates and transition states.

For a hypothetical reaction, such as the rotation of the benzyl group relative to the isoindoline core, the reaction coordinate could be defined by a dihedral angle. By systematically varying this angle and calculating the energy at each step, a rotational energy profile can be constructed. This would reveal the most stable conformations of the molecule and the energy barriers to rotation.

In more complex reactions, the reaction coordinate may be a combination of several geometric parameters, such as bond lengths and angles. dtic.mil Advanced computational techniques can be used to identify the minimum energy path connecting reactants and products. hw.ac.ukarxiv.org

Illustrative Data Table: Hypothetical Energy Profile along a Reaction Coordinate

| Reaction Coordinate (e.g., Dihedral Angle in Degrees) | Relative Energy (kcal/mol) |

| 0 | 5.2 |

| 30 | 2.1 |

| 60 | 0.0 |

| 90 | 2.5 |

| 120 | 0.8 |

| 150 | 3.0 |

| 180 | 5.5 |

This table is for illustrative purposes only and does not represent experimentally verified data for 2-Benzyl-4-nitroisoindoline hydrochloride.

Solvent Effects on Molecular and Electronic Properties

The properties of a molecule can be significantly influenced by its solvent environment. Computational models can account for these effects either implicitly, by treating the solvent as a continuous medium, or explicitly, by including individual solvent molecules in the calculation. rsc.orgrsc.org

For 2-Benzyl-4-nitroisoindoline hydrochloride, which is a salt, polar solvents would be expected to have a pronounced effect. The polar nature of the solvent would stabilize the charged species, potentially influencing conformational preferences and the energies of molecular orbitals. The nitroaromatic portion of the molecule is known to have its electronic structure and photochemistry affected by the solvent. rsc.orgrsc.orgresearchgate.net For some nitroaromatic compounds, increasing solvent polarity can stabilize the first excited singlet state, leading to changes in their photophysical pathways. acs.org

Illustrative Data Table: Hypothetical Calculated Dipole Moment in Different Solvents

| Solvent | Dielectric Constant | Computational Model | Calculated Dipole Moment (Debye) |

| Gas Phase | 1 | - | 4.5 |

| Dichloromethane | 8.9 | PCM | 6.8 |

| Methanol (B129727) | 33.0 | PCM | 8.2 |

| Water | 80.1 | PCM | 9.5 |

This table is for illustrative purposes only and does not represent experimentally verified data for 2-Benzyl-4-nitroisoindoline hydrochloride.

Photophysical Properties and Electronic Transitions

The photophysical properties of a molecule are determined by its electronic structure and how it interacts with light. The presence of the nitroaromatic isoindoline core suggests that 2-Benzyl-4-nitroisoindoline hydrochloride would exhibit absorption in the UV-visible region. Computational methods such as Time-Dependent Density Functional Theory (TD-DFT) can be used to predict the electronic absorption spectrum and the nature of the electronic transitions.

The electronic transitions in nitroaromatic compounds often involve the promotion of an electron from a π orbital to a π* orbital (π → π* transition) or from a non-bonding orbital to a π* orbital (n → π* transition). The energies of these transitions determine the absorption wavelengths. The presence of the benzyl group may also contribute to the electronic structure and photophysical properties.

The fluorescence properties of a molecule are related to the de-excitation pathways from the excited state. Many nitroaromatic compounds are known to have low fluorescence quantum yields due to efficient intersystem crossing to the triplet state. acs.org

Illustrative Data Table: Hypothetical Calculated Electronic Transitions

| Transition | Wavelength (nm) | Oscillator Strength | Major Orbital Contributions |

| S0 → S1 | 350 | 0.02 | n → π |

| S0 → S2 | 295 | 0.45 | π → π |

| S0 → S3 | 260 | 0.15 | π → π* |

This table is for illustrative purposes only and does not represent experimentally verified data for 2-Benzyl-4-nitroisoindoline hydrochloride.

Advanced Spectroscopic and Structural Elucidation Methodologies in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Determination

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 2-Benzyl-4-nitroisoindoline (B8816446) hydrochloride, both ¹H and ¹³C NMR would be crucial for confirming its structure.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the protons of the benzyl (B1604629) group and the isoindoline (B1297411) moiety. The aromatic protons of the benzyl group would typically appear as a multiplet in the range of 7.2-7.4 ppm. The benzylic methylene (B1212753) protons (CH₂) would likely present as a singlet around 4.0-4.5 ppm. The protons on the isoindoline ring would also give characteristic signals. The methylene protons of the isoindoline core would likely appear as two distinct signals, possibly multiplets, due to their diastereotopic nature. The aromatic protons on the nitro-substituted benzene (B151609) ring of the isoindoline would be expected at lower field, influenced by the electron-withdrawing nitro group.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Benzyl Aromatic Protons | 7.2 - 7.4 (m) | 127 - 130 |

| Benzylic CH₂ | 4.0 - 4.5 (s) | 50 - 55 |

| Isoindoline CH₂ | 4.5 - 5.0 (m) | 50 - 60 |

| Isoindoline Aromatic Protons | 7.5 - 8.2 (m) | 120 - 150 |

| Carbon attached to NO₂ | - | >150 |

Note: These are predicted values and actual experimental values may vary. s = singlet, m = multiplet.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a key technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis. For 2-Benzyl-4-nitroisoindoline hydrochloride, the molecular ion peak corresponding to the free base (C₁₅H₁₄N₂O₂) would be expected at a mass-to-charge ratio (m/z) of approximately 254.28. The hydrochloride salt itself would likely not be observed as a single entity in most mass spectrometry techniques.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transition Studies

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For 2-Benzyl-4-nitroisoindoline hydrochloride, the IR spectrum would be expected to show strong absorption bands corresponding to the nitro group's asymmetric and symmetric stretching vibrations, typically in the regions of 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively. The C-H stretching vibrations of the aromatic rings would appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretches of the methylene groups would be observed in the 2850-3000 cm⁻¹ region. The presence of the hydrochloride salt might lead to a broad absorption band in the 2400-2800 cm⁻¹ range, corresponding to the N-H⁺ stretch of the protonated amine.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of conjugated aromatic systems and the nitro group in 2-Benzyl-4-nitroisoindoline would result in characteristic UV-Vis absorption bands. Aromatic compounds typically exhibit π to π* transitions. The nitro group, being a chromophore, would be expected to cause a bathochromic (red) shift in the absorption maximum compared to the unsubstituted isoindoline. The spectrum would likely show strong absorbance in the UV region, potentially with a shoulder extending into the visible region, giving the compound a yellowish appearance.

Interactive Data Table: Expected IR and UV-Vis Spectroscopic Data

| Spectroscopic Technique | Expected Absorption | Functional Group/Transition |

| Infrared (IR) | 1500-1550 cm⁻¹ | Asymmetric NO₂ stretch |

| Infrared (IR) | 1300-1350 cm⁻¹ | Symmetric NO₂ stretch |

| Infrared (IR) | 2850-3100 cm⁻¹ | C-H stretch (aromatic and aliphatic) |

| Infrared (IR) | 2400-2800 cm⁻¹ | N-H⁺ stretch (hydrochloride) |

| UV-Vis | 250-400 nm | π → π* transitions |

X-ray Crystallography for Solid-State Structure Determination

The crystal structure would reveal the planarity of the isoindoline and benzyl rings, the orientation of the nitro group relative to the aromatic ring, and the conformation of the five-membered isoindoline ring. Furthermore, it would show the ionic interaction between the protonated isoindoline nitrogen and the chloride anion, as well as any intermolecular interactions, such as hydrogen bonding or π-stacking, that dictate the crystal packing.

Role of 2 Benzyl 4 Nitroisoindoline Hydrochloride in Synthetic Organic Chemistry

Precursor in the Synthesis of Substituted Isoindolines and Analogues

2-Benzyl-4-nitroisoindoline (B8816446) hydrochloride serves as a foundational scaffold for the synthesis of a diverse array of substituted isoindolines. The key to its utility lies in the chemical reactivity of the nitro group and the isoindoline (B1297411) ring system.

The primary transformation involves the reduction of the nitro group to an amino group. This conversion is a cornerstone of aromatic chemistry and can be achieved through various methods, most notably catalytic hydrogenation. The resulting 2-benzyl-4-aminoisoindoline is a versatile intermediate, opening pathways to a multitude of functional group interconversions.

Table 1: Potential Transformations of the Amino Group in 4-Amino-2-benzylisoindoline

| Reagent/Reaction Type | Resulting Functional Group | Potential Applications |

| Diazotization followed by Sandmeyer reaction (CuX) | Halogen (-F, -Cl, -Br, -I), Cyano (-CN), Hydroxyl (-OH) | Introduction of various substituents for further elaboration, synthesis of bioactive molecules. |

| Acylation (Acyl chlorides, Anhydrides) | Amide (-NHCOR) | Modification of electronic properties, synthesis of polymers and pharmaceuticals. |

| Alkylation (Alkyl halides) | Secondary/Tertiary Amine (-NHR, -NR2) | Modulation of basicity and nucleophilicity, synthesis of catalysts and ligands. |

| Sulfonylation (Sulfonyl chlorides) | Sulfonamide (-NHSO2R) | Introduction of pharmacologically relevant motifs. |

The benzyl (B1604629) group on the isoindoline nitrogen acts as a protecting group, which can be selectively removed under various conditions, such as hydrogenolysis. This deprotection step reveals a secondary amine, allowing for further diversification at the nitrogen atom. This dual functionality—modification of the aromatic ring and the isoindoline nitrogen—makes 2-Benzyl-4-nitroisoindoline hydrochloride a highly adaptable precursor for generating libraries of substituted isoindoline analogues for various research applications, including medicinal chemistry and materials science.

Building Block for Nitrogen-Containing Heterocycles

The structural features of 2-Benzyl-4-nitroisoindoline hydrochloride make it an attractive starting material for the construction of more complex nitrogen-containing heterocyclic systems. Following the reduction of the nitro group to an amine, the resulting ortho-diamino functionality (in a sense, with the isoindoline nitrogen) can be exploited in condensation reactions to form fused heterocyclic rings.

For instance, reaction of the 4-amino-2-benzylisoindoline with 1,2-dicarbonyl compounds, such as glyoxal (B1671930) or diacetyl, could lead to the formation of pyrazine-fused isoindolines. Similarly, condensation with carboxylic acids or their derivatives could yield imidazole-fused systems. These fused heterocycles are of significant interest in medicinal chemistry due to their presence in numerous biologically active natural products and synthetic drugs.

The general synthetic strategies often involve:

Reduction of the nitro group: To generate the key amino intermediate.

Condensation with a suitable dielectrophile: To form the new heterocyclic ring.

Optional debenzylation: To allow for further functionalization of the isoindoline nitrogen.

While specific examples starting directly from 2-Benzyl-4-nitroisoindoline hydrochloride are not extensively documented, the chemical principles are well-established in the synthesis of nitrogen heterocycles from ortho-amino-substituted precursors.

Intermediate in Complex Molecule Synthesis

In the realm of multi-step total synthesis of complex natural products or architecturally intricate molecules, intermediates possessing multiple, orthogonally reactive functional groups are highly prized. 2-Benzyl-4-nitroisoindoline hydrochloride fits this description.

The nitro group can be carried through several synthetic steps and then reduced at a later stage to introduce an amino group for a key bond-forming reaction. The benzyl-protected isoindoline core provides a rigid scaffold that can influence the stereochemistry of subsequent reactions.

For example, in a hypothetical synthetic route, the aromatic portion of the molecule could be elaborated through reactions that are tolerant of the nitro group, such as certain cross-coupling reactions. Once the desired carbon skeleton is assembled, the nitro group can be reduced to an amine, which could then participate in an intramolecular cyclization to form a new ring system, a common strategy in alkaloid synthesis. The benzyl group can be removed at the final stages of the synthesis to reveal the natural product's core structure.

The strategic placement of the nitro group and the protected nitrogen within the isoindoline framework allows for a stepwise and controlled construction of molecular complexity, highlighting its potential, if underutilized, role as a key intermediate in the synthesis of complex targets.

Future Research Directions and Emerging Paradigms

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

One promising direction is the exploration of transition metal-catalyzed C-H activation and functionalization reactions. These methods allow for the direct formation of C-N bonds, potentially streamlining the synthesis of the isoindoline (B1297411) ring system from readily available starting materials. For instance, palladium-catalyzed intramolecular amination of a suitably substituted benzylamine (B48309) derivative could provide a direct route to the N-benzylated isoindoline core. chinesechemsoc.org Further research could focus on optimizing catalyst systems to achieve high yields and regioselectivity, particularly in the presence of the deactivating nitro group.

Another avenue for exploration is the use of domino or tandem reactions, where multiple bond-forming events occur in a single synthetic operation. A potential strategy could involve an initial Michael addition of a benzylamine to a suitably substituted ortho-alkenylnitrobenzene, followed by an intramolecular cyclization to construct the isoindoline ring. Such a process would increase the atom and step economy of the synthesis.

Furthermore, the development of novel methods for the direct nitration of 2-benzylisoindoline could provide a more efficient route to the target compound, avoiding the need to carry over the nitro group from the starting material. Research into regioselective nitration conditions that favor the 4-position would be of particular interest.

Exploration of Under-Investigated Chemical Transformations and Reactivity Profiles

The reactivity of the 2-Benzyl-4-nitroisoindoline (B8816446) hydrochloride core remains largely unexplored. The interplay between the electron-donating benzyl (B1604629) group on the nitrogen and the electron-withdrawing nitro group on the aromatic ring is expected to impart unique reactivity to the molecule.

A key area for future investigation is the selective reduction of the nitro group. This transformation would provide access to 4-amino-2-benzylisoindoline, a versatile intermediate for further functionalization. The development of chemoselective reduction methods that leave the benzyl group and the isoindoline core intact would be highly valuable. Subsequent derivatization of the resulting amino group could lead to a diverse library of compounds with potential biological activity.

The reactivity of the benzylic protons of the benzyl group could also be explored. Deprotonation followed by reaction with various electrophiles could lead to the synthesis of novel derivatives with modified properties. Additionally, the aromatic ring of the isoindoline core could be a target for further functionalization through electrophilic aromatic substitution reactions, although the deactivating effect of the nitro group would need to be considered.

Umpolung strategies, which reverse the normal polarity of a functional group, could also be applied to the isoindoline core. nih.gov For example, in-situ generation of an electrophilic isoindolium species from the nucleophilic isoindole could enable novel cyclization reactions to form polycyclic isoindoline structures. nih.gov

Advanced Computational Modeling for Predictive Chemistry and Reaction Design

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, guiding synthetic efforts and accelerating the discovery of new chemical transformations. purdue.edu The application of advanced computational modeling to 2-Benzyl-4-nitroisoindoline hydrochloride could provide valuable insights into its structure, electronics, and reactivity.

Density Functional Theory (DFT) calculations can be employed to model the geometric and electronic structure of the molecule, including the conformation of the benzyl group and the electronic effects of the nitro substituent. mdpi.com These calculations can help to predict the most likely sites for electrophilic and nucleophilic attack, guiding the design of new reactions. For instance, calculating the HOMO and LUMO energies can provide insights into the molecule's susceptibility to oxidation and reduction. researchgate.net

Computational modeling can also be used to investigate the mechanisms of potential synthetic reactions. By mapping the reaction pathways and calculating the activation energies of different steps, researchers can identify the most favorable reaction conditions and predict the stereochemical outcome of reactions. This information can be invaluable for optimizing existing synthetic routes and designing new, more efficient ones. The use of machine learning and artificial intelligence is also emerging as a powerful tool for reaction prediction and synthesis planning. rsc.orgchemrxiv.org

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry and automated synthesis platforms are revolutionizing the way chemical synthesis is performed, offering advantages in terms of safety, efficiency, and scalability. mdpi.comnih.gov The integration of these technologies into the synthesis of 2-Benzyl-4-nitroisoindoline hydrochloride and its derivatives represents a significant future research direction.

Continuous flow reactors can enable precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and selectivity. nih.govuc.pt For reactions that are exothermic or involve hazardous reagents, the small reaction volumes and enhanced heat transfer of flow reactors can significantly improve safety. The synthesis of isoindoline derivatives has been shown to be amenable to flow chemistry, suggesting that this technology could be successfully applied to the target compound. nih.gov

Automated synthesis platforms can be used to rapidly generate libraries of isoindoline derivatives for screening and optimization. whiterose.ac.uknih.govsynplechem.com By combining robotic liquid handling with automated reaction workup and analysis, these platforms can significantly accelerate the drug discovery and materials development process. The generation of a library of analogues of 2-Benzyl-4-nitroisoindoline hydrochloride with variations in the benzyl and nitro group substituents could be readily achieved using such a platform.

Stereoselective Synthesis of Chiral Analogues

The introduction of chirality into the isoindoline scaffold can have a profound impact on its biological activity. The development of stereoselective methods for the synthesis of chiral analogues of 2-Benzyl-4-nitroisoindoline hydrochloride is therefore a crucial area for future research.

One approach is the use of chiral catalysts in the key bond-forming reactions. For example, asymmetric hydrogenation of a suitable precursor could establish a stereocenter in the isoindoline ring. Palladium-catalyzed asymmetric allylic C–H amination has been shown to be an effective method for the enantioselective synthesis of chiral isoindolines. chinesechemsoc.org

Another strategy is the use of chiral auxiliaries, which can be temporarily attached to the molecule to direct the stereochemical outcome of a reaction and then subsequently removed. Diastereoselective cyclization reactions of substrates bearing a chiral sulfinamide auxiliary have been successfully employed in the synthesis of chiral isoindolines. organic-chemistry.org

Furthermore, the development of methods for the kinetic resolution of racemic 2-Benzyl-4-nitroisoindoline hydrochloride could provide access to the individual enantiomers. Enzymatic resolutions or resolutions using chiral chromatography are potential avenues for exploration. The synthesis of enantiopure analogues would be essential for investigating the stereochemistry-activity relationships of this class of compounds.

Q & A

Q. What statistical approaches are recommended for analyzing dose-response data in pharmacological assays involving this compound?

- Methodological Answer : Apply nonlinear regression models (e.g., four-parameter logistic curves) to calculate EC values. Use bootstrap resampling to assess confidence intervals. For multi-variable assays (e.g., cytotoxicity vs. enzymatic inhibition), employ principal component analysis (PCA) to reduce dimensionality .

Data Presentation Guidelines

- Tables : Include comparative yield data under varying synthetic conditions (e.g., solvent, temperature).

- Figures : Use XRD diffractograms to illustrate polymorph differences or chromatograms for purity validation.

- Citations : Ensure all analytical methods reference peer-reviewed protocols (e.g., USP-NF guidelines for HPLC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.